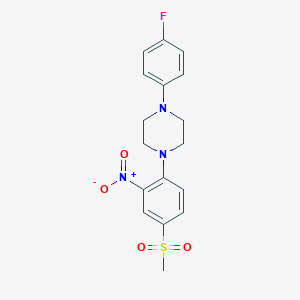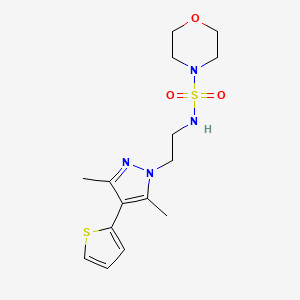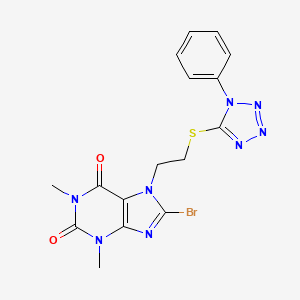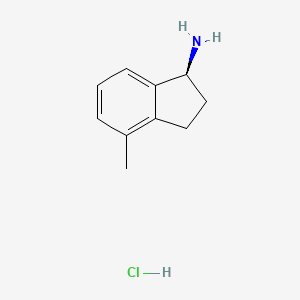
(S)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
An efficient and economical synthesis approach for related inden-amine compounds involves a multi-step process with high regioselectivity and overall yield. For instance, a six-step synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride demonstrates the potential to apply similar methodologies to synthesize "(S)-4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride" by starting from commercially available materials, utilizing Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).
Applications De Recherche Scientifique
Neuroprotective Properties and Potential Therapeutic Applications
- Neuroprotection and Therapeutic Potential : A review of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine present in the mammalian brain, highlights its neuroprotective, antiaddictive, and antidepressant-like activity in animal models of central nervous system disorders. This compound's therapeutic effects may involve gentle activation of the monoaminergic system, inhibition of monoamine oxidase-dependent oxidation, and reduction of glutamate system activity in the brain (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Environmental and Chemical Applications
- PFAS Removal by Amine-Functionalized Sorbents : Amine-containing sorbents offer a promising solution for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Toxicity and Environmental Fate
- Toxicity and Environmental Fate of Nitrogen-containing Compounds : Advanced oxidation processes (AOPs) have been identified as effective for the degradation of recalcitrant nitrogen-containing compounds, including amines, in environmental settings. This review highlights the need for further research into the mechanisms of action and the development of more efficient degradation methods (Bhat & Gogate, 2021).
Computational Modeling and CO2 Capture
- Computational Modeling of CO2 Capture by Aqueous Amines : Computational methods provide insights into the reactions between carbon dioxide and aqueous organic amines, which are crucial for CO2 capture technologies. This review emphasizes the importance of computational simulations in understanding the reaction mechanisms and designing more efficient carbon capture agents (Yang et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-7-3-2-4-9-8(7)5-6-10(9)11;/h2-4,10H,5-6,11H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMCZAVGDDQQOO-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@H](C2=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

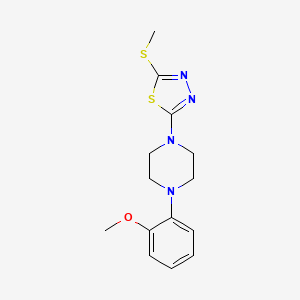
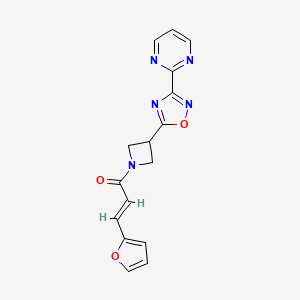

![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)
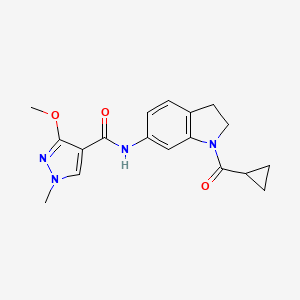
![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)



